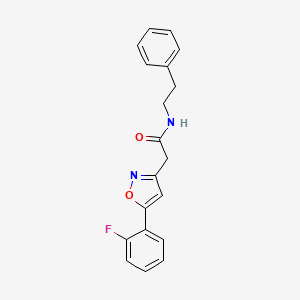

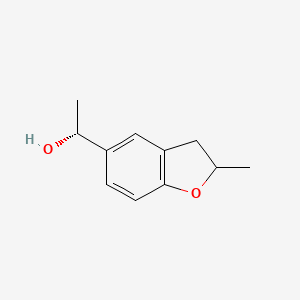

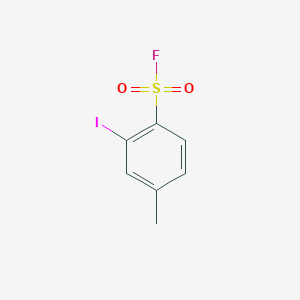

![molecular formula C17H20N2O6S B2713160 ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate CAS No. 522627-65-2](/img/structure/B2713160.png)

ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isothiazole and piperidine . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isothiazole and piperidine rings, as well as the additional functional groups. Isothiazoles are known to participate in a variety of chemical reactions .Scientific Research Applications

Photoluminescence Properties of Coordination Polymers

Research has explored the synthesis and photoluminescence properties of coordination polymers using drug ligands and metal ions. For example, two new 2D coordination polymers were synthesized under hydrothermal conditions, showing strong blue fluorescence under UV light. Such studies highlight the potential of using complex ligands for developing materials with specific optical properties, which could be related to the scientific interest in ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate (Liang-cai Yu et al., 2006).

Green Chemistry in Polymer Synthesis

The move towards greener solvents in polymerization processes is exemplified in the synthesis of poly(2-ethyl-2-oxazoline), where ethyl acetate is proposed as an alternative solvent to acetonitrile and chlorobenzene. This reflects a broader trend in scientific research focusing on environmental sustainability and could be relevant for studies involving ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate (Maarten Vergaelen et al., 2020).

Organic Synthesis and Functionalization

In organic synthesis, the development of methodologies for the synthesis of highly functionalized compounds is a key area of research. For instance, the phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines demonstrates the synthetic utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. Such reactions are important for the construction of complex molecules, possibly including ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate (Xue-Feng Zhu et al., 2003).

Hydrolysis and Activation of Prodrugs

The study of carboxylesterase enzymes in the hydrolysis of prodrugs like irinotecan (CPT-11) reveals the biochemical processes involved in drug activation and metabolism. Such research can provide insights into the biological interactions and applications of complex esters and carboxylates, which may relate to the mechanisms of action for compounds structurally similar to ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate (R. Humerickhouse et al., 2000).

properties

IUPAC Name |

ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-6-5-9-18(10-12)15(20)11-19-16(21)13-7-3-4-8-14(13)26(19,23)24/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDXALFSOBMTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85200216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

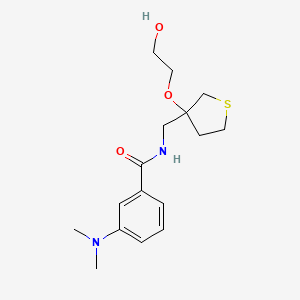

![5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2713077.png)

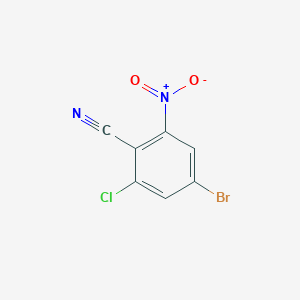

![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)

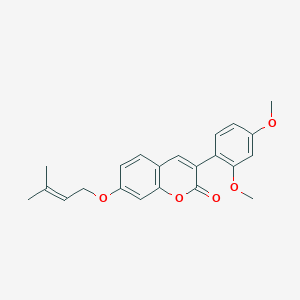

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)

![1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B2713099.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2713100.png)